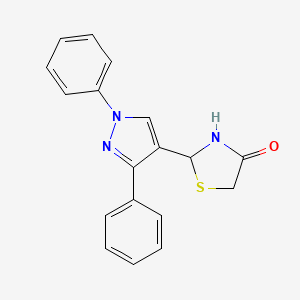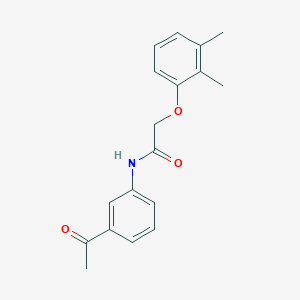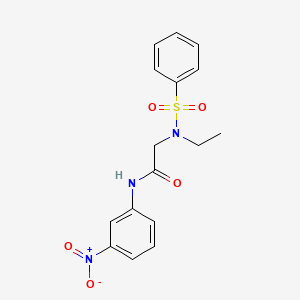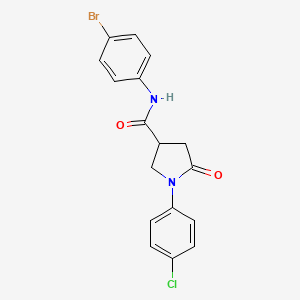![molecular formula C18H20ClNOS2 B5155696 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the thioamide family and is known for its ability to inhibit certain enzymes in the body.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the inhibition of cathepsin S and L enzymes. These enzymes are involved in the degradation of proteins and the presentation of antigens to immune cells. Inhibition of these enzymes can lead to a decrease in the activation of immune cells such as T-cells and B-cells, which can be useful in the treatment of autoimmune disorders and inflammatory conditions.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cathepsin S and L enzymes, which can lead to a decrease in the activation of immune cells such as T-cells and B-cells. This inhibition can be useful in the treatment of autoimmune disorders and inflammatory conditions. Additionally, 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have potential anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to selectively inhibit cathepsin S and L enzymes. This can be useful in studying the role of these enzymes in various physiological processes and diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring may be required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide. One area of interest is its potential use in the treatment of autoimmune disorders and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine the efficacy of this compound in inhibiting cancer cell growth and proliferation. Additionally, research is needed to determine the potential side effects and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the reaction of 2-[(4-chlorophenyl)thio]acetic acid with 2-[(3-methylbenzyl)thio]ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been found to inhibit certain enzymes such as cathepsin S and L, which are involved in various physiological processes such as antigen presentation and protein degradation. This inhibition has been shown to have potential therapeutic applications in diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-3-2-4-15(11-14)12-22-10-9-20-18(21)13-23-17-7-5-16(19)6-8-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPQBDARRKRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)


![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)

![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)